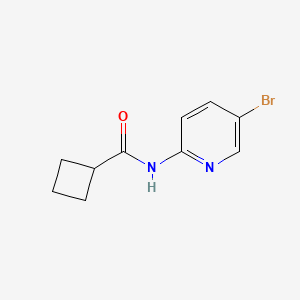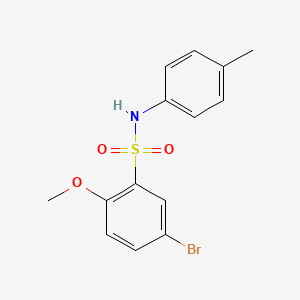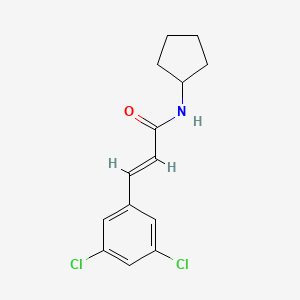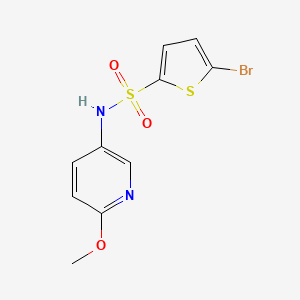
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide is an organic compound with the molecular formula C10H11BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a cyclobutanecarboxamide group attached to the nitrogen atom at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 5-bromopyridine-2-amine with cyclobutanecarboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutanecarboxamide group can influence the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)cyclobutanecarboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
N-(5-chloropyridin-2-yl)cyclobutanecarboxamide: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity in biological systems. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-5-9(12-6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLIBNPAHYKVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-oxo-2-(propylamino)ethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7484577.png)
![1H-indazol-3-yl-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7484583.png)
![N-cyclooctyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7484591.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-phenylsulfanylbutan-1-one](/img/structure/B7484594.png)
![2-[(2-phenoxyacetyl)amino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B7484598.png)
![4-[2,2-bis(benzenesulfonyl)ethenyl]-N,N-diethylaniline](/img/structure/B7484605.png)
![4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide](/img/structure/B7484612.png)
![4-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanylmethyl]-7-hydroxychromen-2-one](/img/structure/B7484618.png)
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B7484630.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7484637.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7484647.png)

